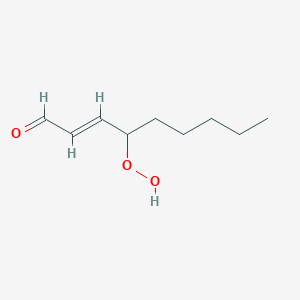

4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy Simvastatin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

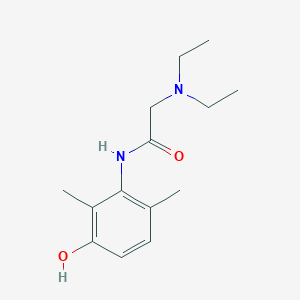

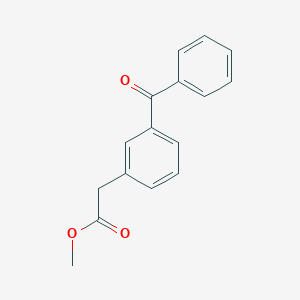

4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy Simvastatin (4-TBDMS-5'-Cl-4a'-OH-Simvastatin) is a synthetic derivative of the cholesterol-lowering drug simvastatin. It is an important compound in the field of pharmaceutical research and development due to its ability to target and modulate specific enzymes involved in cholesterol metabolism. 4-TBDMS-5'-Cl-4a'-OH-Simvastatin has been studied extensively in the laboratory and has demonstrated promising results in the treatment of dyslipidemia, a condition characterized by elevated levels of cholesterol and triglycerides. We will also provide a comprehensive list of potential future directions for research.

Scientific Research Applications

Pharmacological Actions and Potential Applications

Cholesterol-Lowering Efficacy : Simvastatin significantly reduces low-density lipoprotein cholesterol (LDL-C), very LDL-C, triglycerides, and apolipoprotein B, while modestly increasing high-density lipoprotein cholesterol. This action is fundamental to its application in cardiovascular disease prevention (Pedersen & Tobert, 2004).

Anti-inflammatory and Antioxidant Properties : Beyond its lipid-lowering effects, Simvastatin exhibits anti-inflammatory, antioxidant, and muco-inhibitory properties. These attributes suggest potential utility in chronic respiratory diseases treatment, providing a basis for exploring similar applications for its derivatives (Tulbah et al., 2016).

Neurological Implications : The derivative's parent compound, Simvastatin, has been hypothesized to impact anxiety through modulation of N-methyl-D-aspartate (NMDA) receptors via disruption of membrane/lipid rafts. This insight opens an intriguing research avenue for the derivative in neuropsychiatric disorders (da Cruz et al., 2017).

Immunomodulatory Effects : The immunomodulatory effects of Simvastatin, including the attenuation of airway inflammation in asthma models, highlight a potential role in managing allergic asthma and possibly other immune-related conditions (Liu et al., 2014).

Drug Interactions and Pharmacokinetics : Understanding Simvastatin's pharmacokinetic properties and its interactions with other drugs can inform the development of derivatives with optimized therapeutic profiles, particularly in patients with renal failure or those receiving cyclosporine (Launay-Vacher et al., 2005).

Properties

IUPAC Name |

[(1S,3R,4S,4aS,7S,8S,8aS)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-chloro-4a-hydroxy-3,7-dimethyl-2,3,4,7,8,8a-hexahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H53ClO6Si/c1-11-30(7,8)28(34)37-24-16-20(3)27(32)31(35)15-14-19(2)23(26(24)31)13-12-21-17-22(18-25(33)36-21)38-39(9,10)29(4,5)6/h14-15,19-24,26-27,35H,11-13,16-18H2,1-10H3/t19-,20+,21+,22+,23-,24-,26-,27-,31-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYDNPDLGLCXCC-FSYOVWAKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C(C2(C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)O)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H]([C@@H]([C@]2([C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O[Si](C)(C)C(C)(C)C)O)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H53ClO6Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438779 |

Source

|

| Record name | 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy Simvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123852-10-8 |

Source

|

| Record name | 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy Simvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

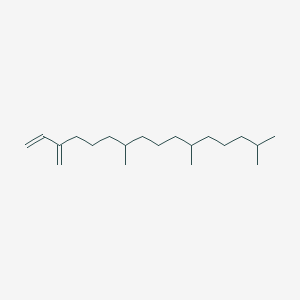

![1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-3-methoxy-1-butanone](/img/structure/B23890.png)